molecular formula C21H19BrN2O4S B5718961 N~1~-(4-bromophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-(4-bromophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

货号 B5718961
分子量: 475.4 g/mol
InChI 键: YROXADWPDFIMIL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N~1~-(4-bromophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as BMS-986205, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BMS-986205 is a selective antagonist of the LPA~1~ receptor, which is involved in various physiological and pathological processes, including fibrosis, inflammation, and cancer.

作用机制

BMS-986205 is a selective antagonist of the LPA~1~ receptor, which is a G protein-coupled receptor that binds to lysophosphatidic acid (LPA). LPA~1~ receptor signaling has been shown to activate various intracellular signaling pathways, including the Rho/Rho kinase pathway, the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, and the mitogen-activated protein kinase (MAPK) pathway. These pathways are involved in various physiological and pathological processes, including fibrosis, inflammation, and cancer.
Biochemical and Physiological Effects:
BMS-986205 has been shown to inhibit LPA~1~ receptor signaling and attenuate various pathological processes, including fibrosis, inflammation, and cancer. In preclinical models of liver and lung fibrosis, BMS-986205 has been shown to reduce collagen deposition and improve liver and lung function. In preclinical models of skin and lung inflammation, BMS-986205 has been shown to reduce inflammation and improve tissue damage. In preclinical models of breast and ovarian cancer, BMS-986205 has been shown to reduce tumor growth and metastasis.

实验室实验的优点和局限性

BMS-986205 has several advantages as a research tool, including its high selectivity for the LPA~1~ receptor, its potent inhibitory activity, and its ability to attenuate various pathological processes. However, there are also some limitations to using BMS-986205 in lab experiments, including its potential off-target effects, its limited solubility, and its potential toxicity at high concentrations.

未来方向

There are several future directions for research on BMS-986205, including its potential therapeutic applications in various diseases, its mechanism of action, and its safety and toxicity profile. In addition, there is a need for further studies to optimize the pharmacological properties of BMS-986205, including its solubility, stability, and bioavailability. Finally, there is a need for clinical trials to evaluate the safety and efficacy of BMS-986205 in humans.

合成方法

The synthesis of BMS-986205 involves a multi-step process that includes the reaction of 4-bromoaniline with 3-methoxybenzaldehyde to form an imine intermediate. The imine intermediate is then reacted with phenylsulfonyl chloride and glycine to form the final product, BMS-986205. The synthesis of BMS-986205 has been described in detail in a patent application by Bristol-Myers Squibb.

科学研究应用

BMS-986205 has been extensively studied for its potential therapeutic applications in various diseases, including fibrosis, inflammation, and cancer. Fibrosis is a pathological process characterized by excessive deposition of extracellular matrix components, leading to tissue scarring and organ dysfunction. LPA~1~ receptor signaling has been implicated in the development of fibrosis in various organs, including the liver, lung, and kidney. BMS-986205 has been shown to inhibit LPA~1~ receptor signaling and attenuate fibrosis in preclinical models of liver and lung fibrosis.
Inflammation is a complex biological response to harmful stimuli, including pathogens, damaged cells, and irritants. LPA~1~ receptor signaling has been shown to contribute to the development of inflammation in various tissues, including the skin, lung, and brain. BMS-986205 has been shown to inhibit LPA~1~ receptor signaling and reduce inflammation in preclinical models of skin and lung inflammation.
Cancer is a heterogeneous group of diseases characterized by uncontrolled cell growth and proliferation. LPA~1~ receptor signaling has been implicated in the development and progression of various types of cancer, including breast, ovarian, and pancreatic cancer. BMS-986205 has been shown to inhibit LPA~1~ receptor signaling and reduce tumor growth in preclinical models of breast and ovarian cancer.

属性

IUPAC Name

2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(4-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O4S/c1-28-19-7-5-6-18(14-19)24(29(26,27)20-8-3-2-4-9-20)15-21(25)23-17-12-10-16(22)11-13-17/h2-14H,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROXADWPDFIMIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N(CC(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。